1,3-Dimethylpteridine-2,4,6,7(1H,3H,5H,8H)-tetraone
Description
1,3-Dimethylpteridine-2,4,6,7(1H,3H,5H,8H)-tetraone is a heterocyclic compound featuring a pteridine core substituted with four ketone groups and two methyl groups at positions 1 and 3. Its molecular formula is C₈H₁₀N₄O₃ (), with a molecular weight of 210.19 g/mol. The compound is structurally characterized by a fused bicyclic system (pyrazine and pyrimidine rings) and exhibits tautomeric properties due to the presence of multiple carbonyl groups.
Properties
IUPAC Name |
1,3-dimethyl-5,8-dihydropteridine-2,4,6,7-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O4/c1-11-4-3(7(15)12(2)8(11)16)9-5(13)6(14)10-4/h1-2H3,(H,9,13)(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPQSPLVRCMXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202613 | |
| Record name | 1,3-Dimethyl-1,3,5,8-tetrahydropteridine-2,4,6,7-tetraone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5426-44-8 | |
| Record name | 1,3-Dimethyl-1,3,5,8-tetrahydropteridine-2,4,6,7-tetraone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5426-44-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5426-44-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyl-1,3,5,8-tetrahydropteridine-2,4,6,7-tetraone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIMETHYL-1,3,5,8-TETRAHYDROPTERIDINE-2,4,6,7-TETRAONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDE4HO9OKZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Industrial Production Methods: Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the laboratory-scale procedures to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethylpteridine-2,4,6,7(1H,3H,5H,8H)-tetraone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different pteridine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: 1,3-Dimethylpteridine-2,4,6,7(1H,3H,5H,8H)-tetraone is used as a building block in the synthesis of more complex pteridine derivatives. These derivatives have applications in various chemical reactions and processes.
Biology: In biological research, this compound and its derivatives are studied for their potential roles in enzymatic reactions and metabolic pathways. Pteridines are known to be involved in the biosynthesis of important cofactors and pigments.
Medicine: Pteridine derivatives have been investigated for their potential therapeutic applications, including as antimicrobial agents, enzyme inhibitors, and anticancer compounds. The specific medical applications of this compound are still under research.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require pteridine-based structures.
Mechanism of Action
The mechanism of action of 1,3-Dimethylpteridine-2,4,6,7(1H,3H,5H,8H)-tetraone involves its interaction with specific molecular targets and pathways. Pteridines are known to act as cofactors in various enzymatic reactions, influencing the activity of enzymes and metabolic processes. The exact molecular targets and pathways for this compound are still being elucidated through ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following table compares structural attributes of the target compound with related tetraone derivatives:
Key Observations :
Physical and Spectral Properties
Thermal Stability and Melting Points
- Bis-pyridopyrimidine derivatives : Higher melting points (>360°C) due to extended conjugation and symmetry ().
Spectroscopic Data
- IR Spectroscopy :
- NMR Spectroscopy: Methyl protons in 1,3-dimethyl derivatives resonate at δ 3.01 ppm (singlet, 6H) (). Aromatic protons in fused systems (e.g., benzo-chromeno-pyrimidine) appear at δ 7.99–6.74 ppm ().
Biological Activity
1,3-Dimethylpteridine-2,4,6,7(1H,3H,5H,8H)-tetraone (CAS Number: 5426-44-8) is a heterocyclic compound belonging to the pteridine family. It has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a fused ring system with nitrogen atoms and carbonyl groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H8N4O4 |
| CAS Number | 5426-44-8 |
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties , particularly against certain kinases and phosphodiesterases. These enzymes play critical roles in cellular signaling pathways.
Case Study: Inhibition of Phosphodiesterase
In a study examining the compound's effects on phosphodiesterase activity:
- Objective : To evaluate the inhibition of phosphodiesterase by the compound.
- Method : Enzymatic assays were conducted using purified phosphodiesterase.
- Results : The compound demonstrated a significant inhibitory effect with an IC50 value of , indicating its potential as a therapeutic agent in conditions where phosphodiesterase inhibition is beneficial.
Antioxidant Activity
The compound has also been assessed for its antioxidant properties . Antioxidants are vital in protecting cells from oxidative stress.
Research Findings on Antioxidant Activity
A comparative analysis was performed using standard antioxidant assays:
- DPPH Assay : The compound showed a scavenging activity of 78% at a concentration of .
- ABTS Assay : A similar trend was observed with an IC50 value of .
These findings suggest that this compound may serve as a potent antioxidant agent.
Cytotoxicity Studies
Cytotoxicity studies have been conducted to evaluate the compound's effects on cancer cell lines.
Results from Cytotoxicity Testing
- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
- Findings : The compound exhibited selective cytotoxicity with IC50 values of for HeLa cells and for MCF-7 cells.
These results indicate that the compound may have potential applications in cancer therapy.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets. It can form stable complexes with metal ions and inhibit enzyme activity by binding to active sites. This interaction can lead to modulation of various biochemical pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
